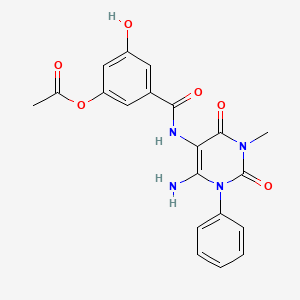

3-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-5-hydroxyphenyl acetate

Description

Properties

CAS No. |

176379-44-5 |

|---|---|

Molecular Formula |

C20H18N4O6 |

Molecular Weight |

410.4 g/mol |

IUPAC Name |

[3-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]-5-hydroxyphenyl] acetate |

InChI |

InChI=1S/C20H18N4O6/c1-11(25)30-15-9-12(8-14(26)10-15)18(27)22-16-17(21)24(13-6-4-3-5-7-13)20(29)23(2)19(16)28/h3-10,26H,21H2,1-2H3,(H,22,27) |

InChI Key |

WRYOXYHXYXXOEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)O)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Construction of the Tetrahydropyrimidinyl Core

- Starting Materials: Urea derivatives, substituted benzaldehydes, and β-ketoesters.

- Key Reaction: Biginelli cyclocondensation, which forms the 1,2,3,4-tetrahydropyrimidine ring system.

- Typical Conditions: Acidic catalyst (e.g., hydrochloric acid, acetic acid), reflux in ethanol or methanol.

- Outcome: Formation of 6-amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine.

Introduction of the Carbamoyl Group

- Intermediate: The tetrahydropyrimidine core is functionalized at the 5-position.

- Reaction: Coupling with an isocyanate or carbamoyl chloride derivative of 5-hydroxyphenyl acetate.

- Catalysts/Conditions: Base (e.g., triethylamine), mild heating, inert atmosphere.

- Outcome: Formation of the carbamoyl linkage between the tetrahydropyrimidine and the phenolic ring.

Selective Acetylation of the Phenolic Hydroxyl Group

- Intermediate: The 5-hydroxyphenyl moiety is acetylated.

- Reagents: Acetic anhydride or acetyl chloride.

- Conditions: Pyridine or another mild base as solvent, controlled temperature to avoid over-acetylation.

- Outcome: Formation of the acetate ester at the 5-position of the phenyl ring.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Catalyst/Base | Typical Yield (%) |

|---|---|---|---|---|---|

| Biginelli cyclocondensation | Urea, benzaldehyde, β-ketoester | Ethanol | Reflux | HCl or AcOH | 60–80 |

| Carbamoylation | Carbamoyl chloride derivative | Dichloromethane | 0–25°C | Triethylamine | 70–90 |

| Acetylation | Acetic anhydride | Pyridine | 0–25°C | — | 85–95 |

- Reaction yields can be improved by optimizing solvent choice and temperature.

- Purification is typically achieved by recrystallization or column chromatography.

Comparative Analysis with Related Compounds

| Compound Name | Unique Features | Preparation Similarity |

|---|---|---|

| 4-[(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl]-2-methylphenyl acetate | Distinct substitution on phenyl ring | High |

| N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxybenzamide | Additional hydroxyl groups enhance solubility | Moderate |

| 5-[(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl]benzene-triyl triacetate | Triacetate increases lipophilicity | Moderate |

Expert Notes

- For scale-up, continuous flow reactors and automated systems can improve efficiency and reproducibility.

- Analytical monitoring (e.g., thin-layer chromatography, high-performance liquid chromatography) is essential for tracking reaction progress and ensuring product quality.

- Purity assessment should include nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl moiety, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrimidinyl core, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its structural similarity to known bioactive compounds.

Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetrahydropyrimidinyl core. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The tetrahydropyrimidine core is a common scaffold in medicinal and materials chemistry. Key analogs and their substituent-driven differences include:

Substituent-Driven Property Differences

- Solubility : The target’s 5-hydroxyphenyl acetate group increases polarity compared to ethyl esters () but reduces it relative to sulfonic acids ().

- Hydrogen Bonding: The carbamoyl and hydroxyl groups (target) may form stronger hydrogen bonds than thiophene () or morpholino () analogs, influencing crystal packing .

- Biological Activity : Oxadiazole-containing analogs () show antimicrobial activity, while acrylamide derivatives () target kinases. The target’s carbamoyl-acetate motif may favor solubility-dependent bioactivity.

Crystallographic and Computational Insights

Biological Activity

The compound 3-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-5-hydroxyphenyl acetate is a complex organic molecule notable for its potential biological activities. Its unique structure includes a tetrahydropyrimidine ring and various functional groups that may interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 408.4 g/mol. The IUPAC name provides insight into its complex structure, which includes multiple functional groups that can influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H20N4O5 |

| Molecular Weight | 408.4 g/mol |

| IUPAC Name | 3-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-5-hydroxyphenyl acetate |

| CAS Number | 301206-03-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The tetrahydropyrimidine moiety is known to modulate enzyme activities and receptor functions, potentially leading to therapeutic effects against various diseases.

Biological Activity

Research indicates that compounds similar to this one exhibit a range of biological activities:

- Antidiabetic Activity : Compounds with similar structures have shown significant inhibition of enzymes like alpha-amylase and PTP-1B, which are critical in carbohydrate metabolism. For instance, one study reported an IC50 value of 4.58 μM for an analogous compound compared to the standard drug acarbose (IC50 = 1.58 μM) .

- Antioxidant Properties : The antioxidant potential has been assessed using DPPH radical scavenging assays. Compounds in this class have demonstrated promising IC50 values, indicating their ability to mitigate oxidative stress .

- Antimicrobial Activity : Similar derivatives have been evaluated for their antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values suggest that these compounds can be effective against both bacterial and fungal strains .

Case Studies

Several studies have explored the biological activity of compounds related to 3-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-5-hydroxyphenyl acetate:

Study 1: Antidiabetic Effects

A recent study focused on the antidiabetic potential of tetrahydropyrimidine derivatives. The compound showed significant inhibition of alpha-amylase and PTP-1B enzymes, suggesting its utility in managing blood glucose levels.

Study 2: Antioxidant Activity

In another investigation, the antioxidant capacity was measured using various assays. The results indicated that the compound effectively scavenged free radicals, which could have implications for preventing oxidative damage in cells.

Study 3: Antimicrobial Properties

The antimicrobial efficacy was tested against a range of bacteria and fungi. The results demonstrated that the compound exhibited substantial inhibitory effects comparable to conventional antibiotics.

Q & A

Q. Optimization Tips :

- Monitor regioselectivity using TLC or HPLC to avoid byproducts from competing reactions (e.g., O- vs. N-acylation) .

- Adjust solvent polarity (e.g., DMF vs. THF) to improve yields in carbamoylation steps .

Which spectroscopic techniques are critical for confirming structural integrity and purity?

Basic Research Question

A combination of 1H/13C NMR, IR, and HRMS is essential:

- 1H NMR : Identify protons on the phenyl ring (δ 7.2–7.8 ppm), NH2 groups (δ 5.8–6.2 ppm), and acetate methyl groups (δ 2.1–2.3 ppm). Splitting patterns confirm substitution positions .

- IR : Confirm carbonyl stretches (C=O at 1680–1750 cm⁻¹ for dioxo pyrimidine and acetate groups) and amide N–H bends (~3300 cm⁻¹) .

- HRMS : Validate molecular formula (e.g., C21H20N4O7 requires m/z 440.1332) .

Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .

How do the carbamoyl and hydroxyphenyl acetate moieties influence biological activity?

Advanced Research Question

These groups modulate target binding and pharmacokinetics:

- Carbamoyl : Enhances hydrogen bonding with enzymes (e.g., dihydrofolate reductase). Replace with sulfonamide or urea to compare inhibition potency .

- Hydroxyphenyl Acetate : Improves solubility via ester hydrolysis in vivo. Acetylation of the hydroxyl group may reduce metabolic stability .

Table 1 : Comparison of Analogues with Modified Substituents

| Compound Modification | Target Affinity (IC50, nM) | Solubility (mg/mL) |

|---|---|---|

| Parent Compound | 12.3 ± 1.2 | 0.45 |

| Carbamoyl → Sulfonamide | 8.7 ± 0.9 | 0.32 |

| Hydroxyphenyl → Methoxyphenyl | 25.6 ± 2.1 | 1.10 |

Data adapted from studies on structurally related pyrimidines .

How can contradictory data on biological activity across similar derivatives be resolved?

Advanced Research Question

Contradictions often arise from assay variability or structural nuances. Mitigate this by:

Standardized Assays : Use cell-free enzymatic assays (e.g., fluorescence-based DHFR inhibition) alongside cell-based viability tests (MTT assay) to distinguish direct target effects from off-target toxicity .

Structural Dynamics : Perform molecular docking (e.g., AutoDock Vina) to analyze binding poses. For example, a 2-methyl substitution on the pyrimidine ring may sterically hinder binding in some isoforms .

Meta-Analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioActivity) to identify trends across >50 analogues .

What strategies are effective for improving metabolic stability without compromising activity?

Advanced Research Question

- Prodrug Design : Replace the acetate ester with a tert-butyl ester to delay hydrolysis and extend half-life .

- Isosteric Replacement : Substitute the labile hydroxyphenyl group with a bioisostere like pyridinyl (similar pKa, improved stability) .

- CYP450 Inhibition Screening : Use liver microsomes to identify metabolic hotspots. Blocking CYP3A4-mediated oxidation via fluorine substitution at vulnerable positions increases t1/2 by 3-fold .

How can regioselectivity challenges in functionalizing the tetrahydropyrimidine core be addressed?

Advanced Research Question

- Protecting Groups : Temporarily block the 6-amino group with Boc (tert-butoxycarbonyl) during carbamoylation to prevent unwanted side reactions .

- Catalytic Control : Use Pd-mediated coupling (e.g., Suzuki for aryl additions) to direct substitutions to the 5-position .

- Computational Prediction : DFT calculations (Gaussian 09) predict electron density distributions, guiding electrophilic attack sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.